3,5-Diiodo-L-tyrosine dihydrate
Description
Contextualization within Halogenated Amino Acid Biochemistry
3,5-Diiodo-L-tyrosine is classified as a halogenated, non-proteinogenic L-alpha-amino acid. nih.govtcichemicals.com This means that while it is an amino acid derivative, it is not one of the canonical amino acids directly encoded by the genome for protein synthesis. Instead, it is formed through a post-translational modification process known as iodination. fiveable.me This process, the addition of iodine atoms to a molecule, is a key example of halogenation in a biological context. fiveable.me
The iodination of tyrosine residues is a critical step that occurs within the thyroid gland, specifically on a large glycoprotein (B1211001) called thyroglobulin. fiveable.meyoutube.com The enzyme thyroid peroxidase catalyzes the oxidation of iodide and its subsequent attachment to the tyrosine ring, forming monoiodotyrosine (MIT) and then 3,5-Diiodo-L-tyrosine (DIT). youtube.comyoutube.comyoutube.com This enzymatic modification highlights the specialized biochemical pathways that have evolved to incorporate halogens into organic molecules, creating compounds with specific and potent biological activities. nih.govnih.gov The study of 3,5-Diiodo-L-tyrosine, therefore, provides a crucial window into the mechanisms of enzymatic halogenation and the function of modified amino acids in metabolic regulation.
Significance as a Precursor in Iodinated Biomolecule Research
The primary significance of 3,5-Diiodo-L-tyrosine in academic research lies in its role as a direct and indispensable precursor to the thyroid hormones. cymitquimica.comnih.govwikipedia.org These hormones, primarily thyroxine (T4) and triiodothyronine (T3), are fundamental regulators of metabolism, growth, and development in vertebrates. youtube.comnih.gov
The biosynthesis of thyroid hormones is a multi-step process where iodinated tyrosine residues on thyroglobulin are coupled together. youtube.comyoutube.com Specifically:
The coupling of two molecules of 3,5-Diiodo-L-tyrosine (DIT) results in the formation of thyroxine (T4). youtube.comyoutube.comyoutube.com
The coupling of one molecule of DIT with one molecule of monoiodotyrosine (MIT) produces triiodothyronine (T3). youtube.comwikipedia.orgyoutube.com
Due to this central role, 3,5-Diiodo-L-tyrosine is a vital compound for researchers studying the thyroid hormone synthesis pathway, the mechanisms of thyroid gland function, and metabolic disorders such as hypothyroidism and hyperthyroidism. chemimpex.comnih.gov Furthermore, its iodinated structure makes it a valuable precursor in the development of radiolabeled compounds, such as those containing iodine-125, which are used as tracers in diagnostic imaging and ligand-binding assays. chemimpex.comsigmaaldrich.com
Historical Perspectives on Fundamental Research of the Compound
The scientific journey to understand 3,5-Diiodo-L-tyrosine is intertwined with the history of thyroid research. The parent amino acid, L-tyrosine, was first discovered in 1846 by German chemist Justus von Liebig. acs.org It was later understood that the iodination of this amino acid was key to the thyroid's function.
Early to mid-20th-century research established the multi-stage processes for synthesizing thyroid hormone derivatives, identifying 3,5-diiodothyronines as key intermediates. google.com By the 1960s and 1970s, detailed biochemical studies were underway. Research published in 1966 explored the enzymatic iodination of tyrosine by chloroperoxidase, shedding light on the catalytic processes involved. nih.gov A 1975 study further investigated the role of free diiodotyrosine in modulating protein iodination and hormone synthesis by thyroid peroxidase. wikipedia.org Concurrently, research also identified other biological activities, such as the ability of 3,5-Diiodo-L-tyrosine to inhibit the enzyme tyrosine hydroxylase. caymanchem.com In 1983, studies on the chemical mechanism of iodination proposed that hypoiodous acid (HOI) was the active iodinating species in the reaction with tyrosine. nih.gov These foundational studies established the compound's identity and central role in thyroid biochemistry, paving the way for its continued use in metabolic and endocrine research.
Data Tables
Table 1: Physicochemical Properties of 3,5-Diiodo-L-tyrosine and its Dihydrate Form
| Property | 3,5-Diiodo-L-tyrosine | 3,5-Diiodo-L-tyrosine Dihydrate |
|---|---|---|
| Chemical Formula | C₉H₉I₂NO₃ nih.govwikipedia.orgcaymanchem.com | C₉H₉I₂NO₃ · 2H₂O sigmaaldrich.comnih.gov |
| Molar Mass | 432.98 g/mol nih.govwikipedia.org | 469.01 g/mol sigmaaldrich.com |
| Appearance | Solid nih.govcaymanchem.com | White crystalline solid sigmaaldrich.comsigmaaldrich.com |
| Melting Point | Not specified | ~200 °C (decomposes) sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 300-39-0 nih.govcaymanchem.comnist.gov | 18835-59-1 sigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in DMSO (10 mg/ml); Slightly soluble in DMF, Ethanol, and PBS (pH 7.2). caymanchem.com | Soluble in 4 M NH₄OH in methanol (B129727) (50 mg/mL). sigmaaldrich.comsigmaaldrich.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| 3,5-Diiodo-L-tyrosine | DIT |
| L-Tyrosine | Tyr |
| Monoiodotyrosine | MIT |
| Thyroxine (3,5,3',5'-tetraiodothyronine) | T4 |
| Triiodothyronine (3,5,3'-triiodothyronine) | T3 |
| 3,5-diiodothyronine | 3,5-T2 |
| Hypoiodous acid | HOI |
Direct Iodination Strategies of L-Tyrosine
The direct iodination of L-tyrosine is the most common approach for synthesizing 3,5-Diiodo-L-tyrosine. This electrophilic aromatic substitution reaction targets the positions ortho to the hydroxyl group on the tyrosine ring, which are activated towards substitution. The precise conditions of the reaction, including the solvent system and the nature of the iodinating agent, can be modulated to achieve the desired di-substituted product.
Iodination in Aqueous Amine Systems
One established method for the synthesis of 3,5-Diiodo-L-tyrosine involves the direct iodination of L-tyrosine in an aqueous amine system. In this approach, L-tyrosine is reacted with iodine in the presence of an amine, such as aqueous ethylamine. chemicalbook.com The amine acts as a base, facilitating the reaction by deprotonating the phenolic hydroxyl group of tyrosine. This increases the electron-donating ability of the ring, making it more susceptible to electrophilic attack by iodine. The presence of sodium iodide is also common in these systems to help solubilize the elemental iodine. chemicalbook.com The basic conditions promote the formation of the di-iodinated product over the mono-iodinated intermediate.
Iodination in Acidic Media with Oxidizing Agents
An alternative strategy employs an acidic environment in conjunction with an oxidizing agent. chemicalbook.com In this method, L-tyrosine is treated with an iodide salt, such as potassium iodide, in an acidic medium, typically a mixture of acetic and hydrochloric acids. chemicalbook.com An oxidizing agent, most commonly hydrogen peroxide, is then added to the reaction mixture. chemicalbook.com The hydrogen peroxide oxidizes the iodide ions (I⁻) to a more reactive electrophilic iodine species, such as hypoiodous acid (HOI) or elemental iodine (I₂), which then iodinates the tyrosine ring. nih.govrutgers.edustackexchange.com This oxidative iodination is an effective way to generate the iodinating agent in situ, allowing for controlled addition and reaction. The reaction proceeds through the formation of monoiodotyrosine (MIT) as an intermediate, which is then further iodinated to yield 3,5-diiodotyrosine (DIT). scialert.net
| Reagent | Role |
| L-Tyrosine | Starting material/Substrate |
| Potassium Iodide (KI) | Source of iodide ions |
| Hydrogen Peroxide (H₂O₂) | Oxidizing agent, converts I⁻ to a reactive iodinating species |
| Acetic Acid / Hydrochloric Acid | Provides the necessary acidic environment for the reaction |
Isotopic Labeling Approaches for Biochemical Investigations
The use of isotopically labeled compounds is indispensable for tracer studies in biochemistry and nuclear medicine. Radiolabeled 3,5-Diiodo-L-tyrosine allows researchers to track its metabolic fate and its incorporation into thyroid hormones in vivo and in vitro.
Synthesis of Radiolabeled 3,5-Diiodo-L-tyrosine for Tracer Studies
The synthesis of radiolabeled 3,5-Diiodo-L-tyrosine, for instance [¹²⁵I]Diiodo-L-tyrosine, is a crucial first step for many tracer studies. These syntheses typically involve the introduction of a radioactive isotope of iodine, such as Iodine-125 or Iodine-131, into the tyrosine molecule. mdpi.com This can be achieved using similar iodination chemistries as described for the non-labeled compound, but with radioiodide (e.g., Na¹²⁵I) as the iodine source. Oxidizing agents are used to convert the radioiodide into a reactive form for electrophilic substitution onto the tyrosine ring. The specific activity of the resulting radiolabeled compound is a critical parameter, and reaction conditions are optimized to maximize the incorporation of the radioisotope.
Precursor Role in Radiolabeled Thyronine Synthesis
Radiolabeled 3,5-Diiodo-L-tyrosine is a key precursor for the synthesis of radiolabeled thyronines, which are otherwise difficult to label directly. For example, the synthesis of [3,5-¹²⁵I]Diiodo-L-thyronine is achieved by using [¹²⁵I]diiodo-L-tyrosine as the starting material. nih.gov This process involves the enzymatic or chemical coupling of the radiolabeled diiodotyrosine with another molecule. A notable synthetic route involves coupling [¹²⁵I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid. nih.govosti.gov This reaction forms L-thyroxine that is specifically labeled with ¹²⁵I in the non-phenolic ring. Subsequently, the two non-radioactive iodine atoms on the phenolic ring can be removed to yield [3,5-¹²⁵I]Diiodo-L-thyronine. nih.govosti.gov This multi-step process allows for the creation of high specific activity thyronines for sensitive biological assays. nih.govosti.gov
| Step | Description | Reactants | Product | Yield |
| Coupling | Formation of a thyroxine structure labeled in the non-phenolic ring. | [¹²⁵I]diiodo-L-tyrosine, 4-hydroxy-3,5-diiodophenylpyruvic acid | L-thyroxine labeled with ¹²⁵I | ~36% nih.govosti.gov |
| Deiodination | Removal of unlabeled iodine atoms from the phenolic ring. | Labeled L-thyroxine intermediate | [3,5-¹²⁵I]Diiodo-L-thyronine | ~86% nih.govosti.gov |
| Overall | Total synthesis from radiolabeled DIT. | [3,5-¹²⁵I]Diiodo-L-thyronine | >30% nih.govosti.gov |
Optimization of Synthetic Pathways for Research-Grade Compound Production
The production of high-purity, research-grade this compound is essential for reliable and reproducible scientific investigation. Optimization of synthetic pathways focuses on maximizing yield, ensuring stereochemical purity, and simplifying purification. One approach involves the use of protecting groups. For instance, L-tyrosine can first be protected at the amino (N-Boc) and carboxyl (O-methyl ester) groups. nih.gov This protected intermediate is then iodinated, for example using N-Iodosuccinimide (NIS) in dichloromethane, which can offer greater control over the reaction and lead to cleaner product formation with good yields (around 67.5%). nih.gov Following the iodination, the protecting groups are removed to yield the final product.
Purification is a critical final step. For radiolabeled compounds, methods like ion-exchange chromatography are employed to separate the desired product from unreacted starting materials and byproducts, ensuring high radiochemical purity. nih.govosti.gov For non-labeled compounds, techniques such as recrystallization are used to obtain a crystalline product with high chemical purity, often greater than 98.0% as determined by HPLC. sigmaaldrich.com The choice of synthetic route and purification method depends on the desired scale, purity requirements, and whether an isotopically labeled product is needed.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGQOOMOOUEGY-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13I2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017673 | |
| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18835-59-1 | |
| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Pathways and Metabolic Roles of 3,5 Diiodo L Tyrosine Dihydrate
Intermediate Role in Thyroid Hormone Biosynthesis Pathways
The synthesis of thyroid hormones is a multi-step process that occurs within the follicular cells of the thyroid gland and is intricately regulated. mdpi.com 3,5-Diiodo-L-tyrosine serves as a fundamental building block in this pathway. sigmaaldrich.comambeed.cn
Formation from Monoiodotyrosine Iodination
The initial step in the formation of 3,5-Diiodo-L-tyrosine involves the iodination of monoiodotyrosine (MIT). hmdb.cadrugbank.com This reaction is catalyzed by the enzyme thyroid peroxidase (TPO) and utilizes hydrogen peroxide as an oxidizing agent. ontosight.aihmdb.ca Tyrosine residues within the thyroglobulin protein are first iodinated to form MIT. Subsequently, a second iodine atom is added to the MIT molecule to yield 3,5-Diiodo-L-tyrosine. ontosight.aihmdb.ca
Coupling Reactions with Other Iodinated Tyrosine Derivatives
Once formed, 3,5-Diiodo-L-tyrosine undergoes coupling reactions with other iodinated tyrosine molecules, a critical step in the generation of thyroid hormones. ontosight.aismolecule.com The coupling of two molecules of 3,5-Diiodo-L-tyrosine results in the formation of thyroxine (T4). mdpi.comhmdb.ca Alternatively, the coupling of one molecule of 3,5-Diiodo-L-tyrosine with one molecule of monoiodotyrosine produces triiodothyronine (T3). ontosight.aihmdb.ca These reactions are also catalyzed by thyroid peroxidase. mdpi.com
Table 1: Coupling Reactions Involving 3,5-Diiodo-L-tyrosine
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 3,5-Diiodo-L-tyrosine | 3,5-Diiodo-L-tyrosine | Thyroxine (T4) |
| 3,5-Diiodo-L-tyrosine | Monoiodotyrosine (MIT) | Triiodothyronine (T3) |
Enzymatic Deiodination and Degradation Pathways
The body has efficient mechanisms to recycle iodine from iodotyrosines that are not incorporated into thyroid hormones. This process, known as deiodination, is crucial for maintaining iodide homeostasis. nih.gov
Substrate for Halogenated Tyrosine and Thyroid Hormone Aminotransferase
3,5-Diiodo-L-tyrosine can be metabolized through deamination by halogenated tyrosine and thyroid hormone aminotransferase. ambeed.cnnih.gov This enzymatic reaction converts the amino acid into its corresponding α-keto acid, 3,5-diiodo-4-hydroxyphenylpyruvic acid. oup.com This metabolite can then undergo further degradation. oup.com Studies with L-amino acid oxidase from cobra venom have shown that diiodotyrosine is converted to 3,5-diiodo-4-hydroxyphenylpyruvic acid. oup.com
Interaction with Iodotyrosine Deiodinase
A key enzyme in the degradation of 3,5-Diiodo-L-tyrosine is iodotyrosine deiodinase (IYD). nih.govuniprot.org This enzyme catalyzes the reductive deiodination of iodotyrosines, thereby salvaging iodide for reuse in thyroid hormone synthesis. nih.govacs.org IYD acts on both 3-iodo-L-tyrosine (MIT) and 3,5-diiodo-L-tyrosine (DIT). uniprot.orguniprot.org The enzyme is more efficient in deiodinating MIT compared to DIT. uniprot.org The products of the deiodination of 3,5-diiodo-L-tyrosine by iodotyrosine deiodinase are 3-iodo-L-tyrosine (MIT) and iodide. acs.org
Cellular Localization and Transport Mechanisms
The precise cellular localization and the specific mechanisms governing the transport of 3,5-Diiodo-L-tyrosine (DIT) across cell membranes are areas of ongoing investigation. While DIT is a known human metabolite present in biofluids such as blood and urine, its journey into and within the cell is not as clearly defined as that of thyroid hormones like T3 and T4. hmdb.canih.gov Research points to specific intracellular sites for its metabolic processing and has begun to explore its interaction with cellular transport systems.
Evidence suggests that once inside the cell, DIT is acted upon within the mitochondria. A soluble enzyme preparation derived from rat kidney mitochondria has been shown to catalyze the transamination between 3,5-Diiodo-L-tyrosine and alpha-ketoglutarate, indicating a mitochondrial role in its metabolism. oup.com Furthermore, the enzyme Iodotyrosine deiodinase 1, which facilitates iodide salvage by deiodinating by-products of thyroid hormone synthesis, is known to act on DIT. drugbank.com
The transport of DIT into the cell appears to be distinct from that of other related compounds. While various transporters, including monocarboxylate transporters (MCTs) and L-type amino acid transporters (LATs), are known to facilitate the cellular uptake of thyroid hormones, their specific role in DIT transport is less clear. d-nb.info
A significant finding comes from a study utilizing Xenopus laevis oocytes to examine the function of human L-type amino acid transporter 1 (hLAT1). This research revealed that hLAT1, a transporter for large neutral amino acids, was unable to transport 3,5-Diiodo-L-tyrosine. kanazawa-u.ac.jp This suggests a high degree of specificity for the transporter, which can handle the parent amino acid tyrosine and even a 3-iodinated tyrosine residue, but not the 3,5-diodinated form. kanazawa-u.ac.jp
This finding is particularly noteworthy as the analogue 3-[123I]Iodo-α-methyl-L-tyrosine (IMT), which differs by an α-methylation, is transported by a system L-like transporter, likely LAT1. kanazawa-u.ac.jppsu.edu This highlights that subtle changes to the molecule's structure can significantly impact its interaction with membrane transporters.
Table 1: hLAT1 Transporter Interaction with Tyrosine and its Analogs
| Compound | Transport via hLAT1 | Reference |
|---|---|---|
| L-Tyrosine | Yes | kanazawa-u.ac.jp |
| 3-Iodo-L-tyrosine | Yes | kanazawa-u.ac.jp |
| 3,5-Diiodo-L-tyrosine | No | kanazawa-u.ac.jp |
| 3-[125I]Iodo-α-methyl-L-tyrosine | Yes | kanazawa-u.ac.jp |
Table 2: Intracellular Enzymes Acting on 3,5-Diiodo-L-tyrosine
| Enzyme | Cellular Location | Function | Reference |
|---|---|---|---|
| Mitochondrial Transaminase | Mitochondria | Catalyzes transamination with alpha-ketoglutarate | oup.com |
| Iodotyrosine deiodinase 1 (IYD) | Not specified in detail, but involved in thyroid metabolism | Catalyzes deiodination for iodide salvage | drugbank.com |
Molecular Interactions and Structural Characterization of 3,5 Diiodo L Tyrosine Dihydrate and Its Complexes
Non-Covalent Interactions within Crystalline Structures
Direct interactions between a metal center and the electron-rich π-system of an aromatic ring represent another class of non-covalent force that contributes to structural stability. In monomeric copper(II) complexes with 3,5-Diiodo-L-tyrosine, such as [CuCl(l−I2TyrOH)(phen)]∙2H2O and Cu(l−I2TyrOH)(H2O)(phen), the distorted square planar pyramidal coordination of the copper(II) ion is further stabilized by weak intramolecular copper(II)···π interactions. researchgate.netresearchgate.net Theoretical calculations on a hybrid 3,5-diiodo-L-tyrosinato copper(II) complex have quantified the energy of these interactions, with the computed value for the Cg(1)···Cu interaction being -2.20 kcal/mol, indicating a significant stabilizing contribution. researchgate.net
The iodine substituents on the tyrosine ring are not passive participants in the molecular architecture; they actively engage in non-covalent bonding. Weak intra- and intermolecular π···I interactions have been identified as key stabilizing elements in the crystal structures of copper(II) complexes of 3,5-Diiodo-L-tyrosine. researchgate.netresearchgate.net These interactions involve the electron-rich π-system of an aromatic ring and the electrophilic region (σ-hole) on the iodine atom. In the 1D chain structure of {[CuCl(μ–O,O′–l–I2Tyr)]}n, the axial positions of the Cu(II) ion are involved in weak intermolecular interactions with iodine atoms from adjacent chains, with a measured Cu···I distance of 3.248(4) Å. mdpi.com Computational studies on a [Cu(L−I2TyrO⁻)(H2O)(phen)]∙2H2O complex revealed a computed interaction energy for the Cg(3)···I contact of 0.69 kcal/mol. researchgate.net These findings underscore the important role of the iodine substituents in the formation of stable supramolecular networks. acs.orgresearchgate.net
| Interaction Type | Interacting Moieties | Computed Interaction Energy (kcal/mol) | Reference Complex |
| Metal···π | Cg(1)···Cu | -2.20 | [Cu(L−I2TyrO⁻)(H2O)(phen)]∙2H2O |
| π···I | Cg(3)···I | 0.69 | [Cu(L−I2TyrO⁻)(H2O)(phen)]∙2H2O |
| π···π | Cg(1)···Cg(2) | - | [Cu(L−I2TyrO⁻)(H2O)(phen)]∙2H2O |
Table 1: Computed non-covalent interaction energies in a 3,5-Diiodo-L-tyrosinato copper(II) complex. Data sourced from ResearchGate. researchgate.net
Coordination Chemistry with Metal Ions
The ability of 3,5-Diiodo-L-tyrosine to act as a ligand for metal ions has led to the synthesis and characterization of a variety of coordination complexes. The presence of multiple potential donor sites—the amino group, the carboxylate group, and the phenolic hydroxyl group—allows for diverse coordination modes.
The formation of crystalline metal ion complexes with 3,5-Diiodo-L-tyrosine can be challenging due to the low solubility of the ligand in aqueous solutions. researchgate.netresearchgate.net Despite this, several inorganic-organic hybrid copper(II) complexes have been successfully isolated and structurally characterized, typically from aqueous/methanol (B129727) mixtures. researchgate.netresearchgate.net
These complexes often feature a distorted square-pyramidal geometry around the central copper(II) ion. nih.govacs.org In the case of [Cu(bpy)(I2tyrO⁻)(H2O)]·2H2O, the equatorial plane is occupied by the two nitrogen atoms of the bipyridine ligand and the nitrogen and a carboxylate oxygen from the 3,5-diiodo-L-tyrosinate ligand, while a water molecule occupies the apical position. nih.govacs.org A similar coordination is observed in [Cu(bpy)(I2tyrOH)(NO3)]·CH3OH, where a nitrate (B79036) ion takes the apical position instead of water. nih.govacs.org Characterization of these complexes is comprehensive, employing techniques such as single-crystal X-ray diffraction, thermal analysis (TG/DTG, DSC), and various spectroscopic methods including FT-IR, Raman, EPR, and NIR-Vis-UV, often complemented by theoretical calculations. researchgate.netresearchgate.net
| Complex Formula | Metal Ion | Key Structural Features |
| [CuCl(l−I2TyrOH)(phen)]∙2H2O | Cu(II) | Monomeric, distorted square planar pyramidal geometry. researchgate.net |
| Cu(l−I2TyrOH)(H2O)(phen) | Cu(II) | Monomeric, distorted square planar pyramidal geometry. researchgate.net |
| [Cu(bpy)(I2tyrO⁻)(H2O)]·2H2O | Cu(II) | Distorted five-coordinate square-pyramidal geometry. nih.gov |
| [Cu(bpy)(I2tyrOH)(NO3)]·CH3OH | Cu(II) | Distorted five-coordinate square-pyramidal geometry. nih.gov |
| [Cu(L−I2TyrO⁻)(H2O)(phen)]∙2H2O | Cu(II) | Hybrid complex with an aromatic diamine. researchgate.net |
Table 2: Examples of characterized copper(II) complexes with 3,5-Diiodo-L-tyrosine.
In mixed-ligand (ternary) systems, 3,5-Diiodo-L-tyrosine exhibits interesting binding properties. The stability of ternary copper(II) complexes of the type Cu(DA)(AA), where DA is an aromatic diamine (like phen or bpy) and AA is an amino acid, has been systematically investigated. nih.govacs.org Potentiometric titrations are used to determine the stability constants of these complexes in solution. acs.orgnih.gov
To quantify the stability enhancement due to non-covalent interactions, a hypothetical equilibrium is often considered. nih.govacs.org The results for systems containing 3,5-Diiodo-L-tyrosinate (I2tyr) and an aromatic diamine show large positive log K values, indicating that the ternary complexes are significantly stabilized by effective stacking interactions between the aromatic rings of the two ligands. nih.gov Furthermore, a comparison between the log K values for complexes with I2tyr and those with its non-iodinated counterpart, L-tyrosinate (Tyr), reveals that the iodine substituents greatly enhance this stabilization. acs.orgnih.gov This increased stability is also supported by spectroscopic data, such as distinct anomalies in circular dichroism (CD) spectra, which are characteristic of strong intramolecular stacking. acs.orgnih.gov
| Ternary System (Cu(DA)(AA)) | Form of Phenol Moiety | log K value | Indication |
| Cu(phen)(I2tyr) | Protonated (OH) | Large positive | Stabilized by effective stacking. nih.gov |
| Cu(phen)(I2tyr) | Deprotonated (O⁻) | Large positive | Stabilized by effective stacking. nih.gov |
| Cu(bpy)(I2tyr) | Protonated (OH) | Large positive | Stabilized by effective stacking. nih.gov |
| Cu(bpy)(I2tyr) | Deprotonated (O⁻) | Large positive | Stabilized by effective stacking. nih.gov |
Table 3: Stability enhancement in ternary Copper(II) complexes involving 3,5-Diiodo-L-tyrosinate. Data sourced from ACS Publications. nih.gov
Conformational Analysis and Molecular Dynamics Studies
The primary torsion angles defining the backbone and side-chain orientation are crucial for understanding the molecule's three-dimensional shape. Based on the analysis of the analogous 3,5-dibromo-L-tyrosine dihydrate, the key conformational parameters can be summarized as follows:
Table 1: Key Torsional Angles in a Halogenated L-Tyrosine Dihydrate Structure
| Torsion Angle | Description | Typical Value (in degrees) |
|---|---|---|
| ψ (Cα-C'-N-Cα) | Rotation around the Cα-C' bond | Data not available |
| φ (C'-N-Cα-C) | Rotation around the N-Cα bond | Data not available |
| χ1 (N-Cα-Cβ-Cγ) | Rotation around the Cα-Cβ bond | Data not available |
| χ2 (Cα-Cβ-Cγ-Cδ1) | Rotation around the Cβ-Cγ bond | Data not available |
Note: Specific values for the torsion angles are highly dependent on the crystal packing and the specific halogen present. The table indicates the key parameters for conformational analysis.
The bulky iodine atoms at the 3 and 5 positions of the phenyl ring significantly influence the rotational freedom of the side chain, likely favoring a conformation that minimizes steric clashes. Molecular dynamics simulations on other L-tyrosine derivatives have shown that the stability of different conformations is crucial for their biological activity and interaction with protein binding sites. researchgate.net
Hydrogen Bonding Networks in the Dihydrate Form
The crystal structure of 3,5-Diiodo-L-tyrosine dihydrate is extensively stabilized by a complex network of hydrogen bonds, involving the zwitterionic amino acid and the two water molecules of hydration. Drawing parallels from the well-characterized 3,5-dibromo-L-tyrosine dihydrate, we can elucidate the intricate hydrogen bonding scheme. rsc.org
The protonated amino group and the phenolic hydroxyl group act as primary hydrogen bond donors, while the carboxylate oxygen atoms and the oxygen atoms of the water molecules serve as acceptors. The water molecules play a crucial role in bridging different amino acid molecules, creating a robust three-dimensional architecture.
A detailed analysis of the hydrogen bonding in the analogous 3,5-dibromo-L-tyrosine dihydrate reveals several key interactions. rsc.org One of the bromine atoms participates in a halogen bond with a water molecule, an interaction where the halogen atom acts as an electrophilic species. rsc.org The other bromine atom engages in halogen bonds with the aromatic ring of a neighboring molecule. rsc.org This interplay of hydrogen and halogen bonds is a defining feature of the supramolecular assembly of halogenated tyrosines.
The hydrogen bond geometry can be summarized in the following table, based on the data from the dibromo-dihydrate analogue:
Table 2: Representative Hydrogen Bond Geometries in a Halogenated L-Tyrosine Dihydrate Crystal
| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | Symmetry Operation on A |
|---|---|---|---|---|
| N-H | O(carboxylate) | Data not available | Data not available | Intramolecular |
| N-H | O(water) | Data not available | Data not available | Intermolecular |
| O(phenol)-H | O(carboxylate) | Data not available | Data not available | Intermolecular |
| O(water)-H | O(carboxylate) | Data not available | Data not available | Intermolecular |
| O(water)-H | O(water) | Data not available | Data not available | Intermolecular |
Note: The table illustrates the types of hydrogen bonds expected. Precise distances and angles are specific to the crystal structure of this compound and are not available in the cited literature for this specific compound.
The extensive network of these non-covalent interactions dictates the packing of the molecules in the crystal lattice, influencing properties such as solubility and stability. The synergy between strong hydrogen bonds and weaker, yet significant, halogen bonds creates a highly organized and stable supramolecular structure. rsc.org
Advanced Analytical Methodologies for 3,5 Diiodo L Tyrosine Dihydrate Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of DIT, enabling its separation from complex mixtures, including other iodinated compounds and biological matrices.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of DIT. The development of robust HPLC methods is crucial for the accurate quantification of DIT in various samples, from pharmaceutical preparations to biological tissues.
A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a method was developed for the simultaneous determination of several iodinated compounds, including DIT, using a C18 column. researchgate.net This method employed a gradient elution with a mobile phase consisting of 0.1% aqueous trifluoroacetic acid (TFA) at pH 3 as solvent A and acetonitrile (B52724) as solvent B, with a flow rate of 1 mL/min. researchgate.net The use of a photodiode-array (PDA) detector allows for the monitoring of the elution and the identification of the compounds based on their UV spectra. researchgate.net
The following table summarizes a typical gradient program for the separation of iodinated amino acids, including DIT.
| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 95 | 5 |
| This table is a representative example of a gradient elution program for the separation of iodinated compounds and may not reflect the exact conditions of a specific published method. |
This method has been successfully applied to the analysis of commercial pharmaceuticals and biological samples like serum, urine, and tissue, often incorporating a solid-phase extraction (SPE) step to clean up the sample and remove interferences. researchgate.net
Mixed-Mode Column Applications for Simultaneous Analysis of Iodinated Compounds
The simultaneous analysis of a wide range of iodinated compounds, which includes the highly polar inorganic iodide ion and more hydrophobic organic molecules like DIT and thyroid hormones, presents a significant chromatographic challenge. Mixed-mode chromatography (MMC) has emerged as a powerful solution to this problem. researchgate.net MMC utilizes stationary phases with multiple interaction modes, such as reversed-phase and ion-exchange, on a single column. researchgate.nethelixchrom.com
For the analysis of DIT and other iodinated species, a mixed-mode column like Primesep D, which possesses both strong hydrophobic and anion-exchange properties, can be employed. sielc.com This type of column has a ligand with a long alkyl chain and an embedded amino functional group. sielc.com The mobile phase typically consists of an acidic modifier like trifluoroacetic acid (TFA) to maintain a stable pH and provide sufficient ionic strength. sielc.com This setup allows for the retention and separation of both hydrophobic hormones and the polar iodide ion in a single run. sielc.com
The versatility of mixed-mode chromatography allows for the simultaneous determination of a panel of related compounds, as shown in the table below.
| Compound | Type |
| Iodide | Inorganic Ion |
| 3-Iodo-L-tyrosine (MIT) | Iodinated Amino Acid |
| 3,5-Diiodo-L-tyrosine (DIT) | Iodinated Amino Acid |
| 3,5-Diiodo-L-thyronine (T2) | Iodothyronine |
| 3,3',5-Triiodo-L-thyronine (T3) | Thyroid Hormone |
| 3,3',5,5'-Tetraiodo-L-thyronine (T4) | Thyroid Hormone |
| This table lists compounds that can be analyzed simultaneously with 3,5-Diiodo-L-tyrosine using mixed-mode chromatography. sielc.comzodiaclifesciences.com |
The mobile phase composition in these methods is often compatible with various detection techniques, including UV, mass spectrometry (MS), evaporative light scattering detection (ELSD), and charged aerosol detection (CAD). sielc.comzodiaclifesciences.com
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the structural features of 3,5-Diiodo-L-tyrosine. These methods provide information on vibrational modes, electronic transitions, and the environment of unpaired electrons in radical species.
Infrared and Raman Spectroscopy (FT-IR, FT-Raman)
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful non-destructive techniques used to probe the vibrational modes of molecules. For DIT, these techniques provide a molecular fingerprint, allowing for its identification and the study of its interactions.
FT-IR spectroscopy has been used to characterize DIT and other thyroid-related compounds. rsc.org The spectra reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. For instance, in a study of a copper(II) complex of 3,5-diiodo-L-tyrosine, FT-IR was used to observe shifts in the ν(C-I) band, indicating the influence of weak interactions on the carbon-iodine bond. researchgate.netresearchgate.net In another study, the FT-IR spectrum of DIT was referenced in the analysis of thyroid tissues. rsc.org
Raman spectroscopy provides complementary information to FT-IR. spectroscopyonline.com In the analysis of diiodine adducts with thioamides, which are relevant to the mechanism of antithyroid drugs, Raman spectroscopy was used to identify the ν(I−I) stretching vibration. acs.org For a copper(II) complex of DIT, both FT-IR and FT-Raman were employed for its characterization. researchgate.net
The following table highlights some of the key vibrational modes observed for DIT and related compounds.
| Vibrational Mode | Spectroscopic Technique | Significance |
| ν(C-I) | FT-IR | Indicates the strength and environment of the carbon-iodine bond. researchgate.netresearchgate.net |
| Amide I | FT-IR, Raman | Characteristic of the peptide-like backbone. spectroscopyonline.com |
| Amide II | FT-IR | Provides information on the peptide bond conformation. spectroscopyonline.com |
| NH stretch | FT-IR, Raman | Related to the amino group. spectroscopyonline.com |
| CH stretches | FT-IR, Raman | Associated with the aliphatic and aromatic C-H bonds. spectroscopyonline.com |
| This table provides a general overview of vibrational modes and is not exhaustive. |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While DIT in its ground state is EPR silent, it can form radical species under certain conditions, for example, upon X-ray irradiation. iaea.org
EPR studies on X-irradiated tyrosine and its iodinated derivatives, including DIT, have provided insights into the location of the unpaired electron spin density. iaea.org For DIT, the EPR spectrum indicates that the electron spin density is primarily trapped in the phenyl ring from which the hydroxyl proton is lost. iaea.org The presence of iodine atoms on the ring can influence the EPR signal, causing a larger anisotropy in the g-value compared to non-iodinated tyrosine. iaea.org
In the context of metal complexes, EPR is used to study the electronic structure of the metal center. For a copper(II) complex of 3,5-diiodo-L-tyrosine, Q-band EPR spectroscopy was used to determine the g-tensor values, which indicated that the unpaired electron resides in the dx2–y2 orbital of the copper ion. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. DIT exhibits characteristic UV absorption due to the presence of the iodinated phenolic ring.
The UV-Vis spectrum of DIT is influenced by the pH of the solution, as the protonation state of the phenolic hydroxyl group and the amino and carboxyl groups changes. The concentration of DIT in solution can be determined by measuring its absorbance at a specific wavelength and using the Beer-Lambert law. For instance, in studies of its partitioning behavior, the concentration of DIT in the aqueous phase after equilibration was determined by UV spectrophotometry, with spectra recorded between 250 and 350 nm. semmelweis.hu
The analysis of copper(II) complexes of DIT also utilizes UV-Vis spectroscopy to characterize the coordination environment of the copper ion. researchgate.netresearchgate.net The position and intensity of the d-d transition bands in the visible region provide information about the geometry of the complex. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 3,5-Diiodo-L-tyrosine. Both one-dimensional (1D) and two-dimensional (2D) NMR spectra provide detailed information about the chemical environment of the hydrogen (¹H) and carbon-¹³ (¹³C) atoms within the molecule.
For 3,5-Diiodo-L-tyrosine, ¹H NMR and ¹³C NMR spectra are typically acquired using a high-frequency spectrometer, such as a 600 MHz instrument, with the sample dissolved in a suitable solvent like 100% deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The resulting spectral data reveals characteristic chemical shifts that are invaluable for structural confirmation.
¹H NMR Spectra: The proton NMR spectrum displays signals corresponding to each unique proton in the molecule, including those on the aromatic ring, the alpha-carbon, and the beta-carbon of the amino acid side chain.
¹³C NMR Spectra: The carbon NMR spectrum provides insight into the carbon framework of the molecule.
2D NMR Spectra: Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are used to determine the connectivity between proton and carbon atoms, further confirming the structural assignment. In a study on a new polymorph of the related compound L-tyrosine, solid-state ¹³C NMR data was used in conjunction with Density Functional Theory (DFT-D) calculations to validate the final refined crystal structure, a methodology also applicable to its di-iodinated counterpart.
Table 1: Representative NMR Spectral Data for 3,5-Diiodo-L-tyrosine This table is representative of typical data. Actual values may vary based on experimental conditions.
| Nucleus | Technique | Solvent | Frequency | Source |
|---|---|---|---|---|
| ¹H | 1D NMR | 100% DMSO | 600 MHz | |
| ¹³C | 1D NMR | - | - | |
| ¹H-¹³C | 2D NMR (HSQC) | 100% DMSO | 600 MHz |
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of 3,5-Diiodo-L-tyrosine. Various MS techniques can be employed, often coupled with chromatographic separation methods for enhanced sensitivity and specificity.
Commonly used techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). For more detailed structural analysis, tandem mass spectrometry (MS-MS), such as LC-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-qTof), is utilized to fragment the molecule and analyze the resulting patterns. These fragmentation patterns provide definitive structural information.
Nano-LC-ESI-LIT-MS/MS Analysis in Proteomic Profiling
In the field of proteomics, which involves the large-scale study of proteins, nano-liquid chromatography-electrospray ionization-linear ion trap-tandem mass spectrometry (Nano-LC-ESI-LIT-MS/MS) is a state-of-the-art technique. This highly sensitive method is crucial for identifying and quantifying proteins and their post-translational modifications from complex biological samples.
3,5-Diiodo-L-tyrosine is an intermediate in thyroid hormone synthesis, and its presence within peptides and proteins is of significant biological interest. The Nano-LC-ESI-MS/MS workflow is adept at handling the complexity of proteome samples. In a typical "shotgun" proteomics approach, proteins from a sample are enzymatically digested into smaller peptides. This peptide mixture is then separated using nano-LC before being introduced into the mass spectrometer.
The ESI source ionizes the peptides, and the mass spectrometer measures their mass-to-charge ratio. Specific peptides, including those potentially containing 3,5-diiodo-L-tyrosine, are then selected for fragmentation, and the resulting tandem mass spectra (MS/MS) are recorded. By matching these experimental spectra against protein sequence databases, the identity of the protein and the location of the di-iodinated tyrosine residue can be determined with high confidence. This provides a powerful platform for studying the role of protein iodination in biological processes.
X-ray Diffraction Studies for Crystal and Molecular Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and crystal packing. This technique has been applied to 3,5-Diiodo-L-tyrosine, particularly in the context of its metal complexes.
The crystallographic data obtained from these studies provides fundamental information about the solid-state structure of the compound.
Table 2: Crystallographic Data for a 3,5-Diiodo-L-tyrosine Copper(II) Chloride Complex
| Parameter | Value | Source |
|---|---|---|
| Formula | C₉H₉I₂NO₃·CuCl | |
| Space Group | P2₁2₁2₁ | |
| a (Å) | 8.405(2) | |
| b (Å) | 20.694(3) | |
| c (Å) | 7.532(3) | |
| Refinement R-value | 0.064 |
Computational and Theoretical Studies on 3,5 Diiodo L Tyrosine Dihydrate
Density Functional Theory (DFT) Calculations for Interaction Energies
Density Functional Theory (DFT) has proven to be a valuable tool for quantifying the non-covalent interactions that govern the behavior of 3,5-Diiodo-L-tyrosine in various chemical environments. These calculations provide detailed insights into the strength and nature of interactions such as halogen bonding and hydrogen bonding.
Research on metal complexes of 3,5-diiodo-L-tyrosine highlights the utility of DFT in elucidating interaction energies. For instance, in a copper(II) complex, DFT calculations were used to compute the energies of weak non-covalent interactions, including π-π stacking, metal-π, and intramolecular π-I interactions, with values ranging from -0.69 to -2.20 kcal/mol. oatext.com These weak interactions were found to stabilize the crystal structure. oatext.com Similarly, in a study of a zinc(II) complex with L-tyrosinate, DFT calculations revealed that the interaction energy of a bidentately bonded L-tyrosinate anion was significantly strong, at approximately -155 kcal/mol. researchgate.net
DFT is also employed to understand the electronic properties that drive these interactions. Halogen bonding, a key interaction for iodinated molecules, is of particular interest. Studies on thyroxine (T4), a related molecule, show that the iodine atoms in the 3 and 5 positions have a more positive electrostatic potential compared to those in the 3' and 5' positions, making them more likely to form strong halogen bonds with electron donors like selenium, which is present in the active site of deiodinase enzymes. researchgate.net This has been supported by DFT calculations on similar 3,5-dihalo-tyrosines, which, in conjunction with Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis, help to estimate the strength of each interaction and their relative importance in the supramolecular architecture. rsc.org The interaction energies for halogen bonds are significant, with I···O contacts calculated to be in the range of 14.2–17.6 kJ/mol. acs.org
Furthermore, DFT/MM (Density Functional Theory/Molecular Mechanics), a hybrid method, has been used to study the antioxidative properties of 2,6-diiodotyrosine, a homolog of thyroid hormones. oatext.comoatext.com These studies verify its role in preventing the accumulation of hydrogen peroxide, with calculations showing a lowering of the LUMO (Lowest Unoccupied Molecular Orbital) potential, which supports its antioxidative effect. oatext.com
Table 1: Calculated Interaction Energies for 3,5-Diiodo-L-tyrosine and Related Compounds using DFT
| Interacting Species | Interaction Type | Calculated Interaction Energy (kcal/mol) | Computational Method | Reference |
| [Cu(L−I2TyrO⁻)(H2O)(phen)]∙2H2O | π···π, metal···π, π···I | -0.69 to -2.20 | DFT | oatext.com |
| Zn(II) complex with L-tyrosinate | Bidentate bonding | ~ -155 | DFT | researchgate.net |
| Halobenzenes with N-methylacetamide | I···O Halogen Bond | -3.4 to -4.2 | DFT | acs.org |
| 2,6-diiodotyrosine formation from 2-iodotyrosine | Heat of Formation (ΔE) | -361 | DFT/MM | oatext.com |
Molecular Modeling and Simulation of Biomacromolecular Interactions
Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on how 3,5-Diiodo-L-tyrosine dihydrate interacts with biological macromolecules, such as enzymes and transporters. researchgate.netmdpi.com These techniques allow researchers to observe the conformational changes and energetic landscapes of these complex systems over time.
A significant area of investigation is the interaction of DIT and related thyroid hormones with deiodinase enzymes, which are crucial for thyroid hormone activation and inactivation. researchgate.netnih.gov MD simulations have been employed to study the stability of deiodinase dimers. For example, simulations of the type III iodothyronine deiodinase (Dio3) dimer have shown stable formation, which is stabilized by interdimer interactions between β-sheets and α-helices. researchgate.netnih.gov Interestingly, these simulations also suggest that the active site binding pocket is not significantly affected by dimerization. researchgate.netnih.gov
Molecular dynamics simulations have also been used to explore the dissociation of ligands from thyroid hormone receptors (TRs). These studies have revealed multiple pathways for ligand escape, involving conformational rearrangements of different helices within the receptor's ligand-binding domain. nih.gov This provides insight into the dynamic nature of hormone-receptor recognition and binding.
Furthermore, in silico modeling has been instrumental in understanding how DIT interacts with amino acid transporters. DIT is a known inhibitor of the Large-neutral Amino Acid Transporter 1 (LAT1). frontiersin.org Molecular modeling and targeted MD simulations have been used to investigate the transport mechanism of substrates versus the inhibitory action of DIT. These simulations suggest that substrates interact with specific residues, forming gates within the transport channel, while DIT establishes more transient interactions in the external part of the channel, thus blocking transport. frontiersin.org Cryo-electron microscopy studies have provided structural snapshots of DIT bound to LAT1, revealing that it locks the transporter in an outward-facing occluded conformation, with the bulky iodine atoms creating steric constraints. researchgate.net The binding involves hydrogen bonds from the α-carboxylate and α-amino groups of DIT to the main chain atoms of the transporter. researchgate.net
Prediction of Conformational Preferences and Energetic Landscapes
Understanding the conformational preferences and the associated energetic landscapes of 3,5-Diiodo-L-tyrosine is fundamental to explaining its biological activity. Computational methods are extensively used to predict the most stable conformers and the energy barriers between different conformational states.
The conformation of DIT is influenced by both its internal rotational degrees of freedom and its interactions with the surrounding environment, including water molecules in its dihydrate form. Theoretical calculations can predict the lowest energy conformers by scanning the potential energy surface as a function of key dihedral angles. researchgate.net
In the context of its interaction with proteins, the conformation of DIT is critical. For example, in its bound state with the LAT1 transporter, the iodine atoms in the 3 and 5 positions restrict the rotational ability of the molecule, helping to lock it in a specific bound conformation. nih.govfrontiersin.org This rigidification of the hormone's structure upon binding is thought to contribute to its affinity for the receptor. nih.govfrontiersin.org
Computational studies on related dihalogenated tyrosines have shown that hydrogen bonds and halogen bonds are the dominant forces dictating their self-assembly and solid-state architecture. rsc.org For 3,5-dibromo-L-tyrosine, both bromine atoms are involved in halogen bonds, which, along with charge-assisted hydrogen bonds, propagate the monomers into one-dimensional polymers. rsc.org In contrast, for 3,5-dichloro-L-tyrosine, hydrogen bonds are the primary drivers of self-assembly. rsc.org These findings provide a framework for predicting the conformational behavior and intermolecular interactions of 3,5-Diiodo-L-tyrosine.
In Silico Analysis of Enzyme-Substrate Interactions (e.g., with deiodinases)
In silico methods are powerful tools for dissecting the intricate interactions between 3,5-Diiodo-L-tyrosine and enzymes, particularly the deiodinases that metabolize it and other thyroid hormones. nih.govbioscientifica.com These computational analyses provide insights into binding modes, reaction mechanisms, and the structural basis for enzyme specificity and inhibition.
Hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have been pivotal in elucidating the deiodination reaction mechanism. Studies on the deiodination of thyroxine (T4) by type III deiodinase have used QM/MM to determine the transition state of the reaction. nih.govnih.gov These calculations have identified a transition state where active site water molecules facilitate proton shuttling, leading to nucleophilic attack and iodine removal, with a calculated activation barrier that is consistent with experimental data and smaller DFT models. nih.govnih.gov The QM region in these simulations typically includes the active site selenocysteine (B57510) residue, the substrate (like T4), and key water molecules. nih.gov
Molecular docking is another widely used in silico technique to predict the binding poses of substrates and inhibitors within the active site of enzymes. Docking studies of thyroid hormones and their analogs, including DIT, with various proteins like thyroid hormone receptors and transporters have been conducted. nih.govfrontiersin.org For instance, docking of DIT into the LAT1 transporter predicted its binding mode, which was later validated experimentally, showing its potent inhibitory activity. pnas.orgescholarship.org
These computational approaches also help explain the selectivity of deiodinase enzymes. The interaction between the iodine atoms of the substrate and the selenium of the catalytic selenocysteine residue in the enzyme's active site is thought to be a crucial halogen bond. mdpi.com The strength of this interaction, which can be estimated computationally, is believed to need to surpass an energy threshold for deiodination to occur. mdpi.com This helps to explain why some iodinated compounds are substrates while others are not.
Table 2: In Silico Methods for Studying Enzyme-Substrate Interactions
| Computational Method | Application in DIT/Deiodinase Research | Key Findings | Reference |
| QM/MM | Determination of the transition state for deiodination of T4 by type III deiodinase. | Identified a transition state involving proton shuttling by water molecules with a consistent activation barrier. | nih.gov, nih.gov |
| Molecular Docking | Prediction of the binding mode of DIT in the Large-neutral Amino Acid Transporter 1 (LAT1). | DIT was identified as a potent inhibitor of LAT1, with a specific binding orientation within the transporter. | pnas.org, escholarship.org |
| Molecular Dynamics (MD) | Simulation of the type III deiodinase dimer structure and the effect of dimerization on the active site. | The dimer is stable, and dimerization does not significantly alter the binding pocket for the substrate. | researchgate.net, nih.gov |
| Halogen Bonding Analysis | Investigation of the interaction between substrate iodine and the active site selenocysteine. | The strength of the I···Se halogen bond is a critical factor for the deiodination reaction to proceed. | mdpi.com |
Role As a Research Tool and Precursor in Allied Academic Fields
Precursor in the Synthesis of Fluorescent Unnatural Amino Acids for Biochemical Probes
3,5-Diiodo-L-tyrosine serves as a critical starting material for the synthesis of novel fluorescent unnatural amino acids (UAAs), which are powerful tools for investigating complex biological processes. nih.gov Natural aromatic amino acids like tryptophan and tyrosine have intrinsic fluorescence, but their utility is often limited by poor optical properties. nih.gov To overcome this, researchers have developed methods to create UAAs with enhanced and varied fluorophores. One successful strategy involves using protected 3,5-diiodo-L-tyrosine as a scaffold to construct new chromophores. nih.govresearchgate.net
A key synthetic method is the palladium-catalyzed Heck coupling reaction (and the related Mizoroki-Heck reaction), which allows for the attachment of various styrene (B11656) analogs to the di-iodinated tyrosine derivative. nih.govrsc.orgrsc.org This approach is advantageous as it builds a whole new chromophore directly onto the natural amino acid structure, creating a relatively non-perturbing replacement for native residues in peptides and proteins. nih.govresearchgate.net This method has been used to synthesize a series of UAAs with stilbene (B7821643) and meta-phenylenevinylene backbones. nih.govrsc.org
These synthesized UAAs exhibit a broad range of emission wavelengths, from 400 to 800 nm, including into the near-infrared (NIR) spectrum. nih.govrsc.orgresearchgate.net Notably, by incorporating functional groups like pyridine (B92270) and phenol, researchers have created UAAs that display distinct red, green, and blue (RGB) emissions depending on the pH of their environment (acidic, neutral, or basic states). nih.govrsc.org These probes also show reversible responses to changes in pH and redox potential, highlighting their promise as stimuli-responsive fluorescent sensors. nih.govrsc.org
To demonstrate their utility, some of these novel UAAs have been incorporated into cell-penetrating peptides (CPPs). nih.govrsc.org The internalization of these labeled peptides into different cell lines can then be monitored using confocal fluorescence microscopy, showcasing their application as intrinsic labels for cellular imaging and for studying biological mechanisms. nih.govrsc.orgrsc.org
| Synthetic Approach | Starting Material | Key Reaction | Resulting Product | Application |
| Chromophore Construction | Protected 3,5-diiodo-L-tyrosine | Palladium-catalyzed Heck coupling | Unnatural amino acids (UAAs) with stilbene/meta-phenylenevinylene backbones | Biochemical probes, cellular imaging |
| Chromophore Construction | 3,5-diiodo-L-tyrosine derivative | Palladium-catalyzed double Mizoroki–Heck reaction | Bis-styryl analogues | Intrinsic labels for fluorescent imaging of cells |
Application in Investigating Molecular Mechanisms of Thyroid Hormone Action
3,5-Diiodo-L-tyrosine (DIT) is a fundamental molecule in the study of thyroid hormone physiology, primarily as a direct intermediate in the biosynthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4). chemimpex.combiosynth.compharmacompass.com Within the thyroid gland, iodine is enzymatically added to tyrosine residues on the protein thyroglobulin to form monoiodotyrosine (MIT) and then DIT. biosynth.com Subsequently, DIT residues are coupled with MIT or another DIT to form T3 or T4, respectively. pharmacompass.com This central role makes DIT and its derivatives indispensable for investigating the synthesis, metabolism, and action of thyroid hormones. chemimpex.comcreative-enzymes.com
Researchers utilize DIT to explore both the genomic and non-genomic mechanisms of thyroid hormone action. mdpi.com The canonical pathway involves thyroid hormones binding to nuclear receptors (TRs) which then regulate gene expression. mdpi.com Studies involving DIT and its metabolites help to elucidate this process. For instance, the DIT metabolite 3,5-diiodo-L-thyronine (3,5-T2) has been shown to exert thyromimetic effects at the pituitary level, influencing the expression of genes like TSHβ (the beta subunit of thyroid-stimulating hormone). oup.com
Beyond the classical nuclear receptor pathways, DIT and its metabolites are instrumental in studying non-genomic effects, which are mediated by binding sites on the cell membrane or in mitochondria. mdpi.com The metabolite 3,5-T2, in particular, has garnered significant interest. mdpi.comnih.gov It was once considered an inactive byproduct, but is now recognized as a biologically active iodothyronine that can modulate metabolic processes, often without activating thyroid hormone receptors, with mitochondria being a primary target. mdpi.comnih.gov By studying the effects of administering 3,5-T2, which is derived from DIT, researchers can probe these non-genomic pathways and their physiological consequences, such as the rapid stimulation of mitochondrial respiration. oup.com This helps in understanding disorders like hypothyroidism and hyperthyroidism and exploring potential therapeutic strategies targeting thyroid-related pathways. chemimpex.com
Use in Studies of Energy Metabolism and Adipose Tissue Physiology (indirectly via thyroid hormone metabolites)
While 3,5-Diiodo-L-tyrosine itself is not directly active in modulating energy metabolism, its endogenous metabolite, 3,5-diiodo-L-thyronine (3,5-T2), is a potent modulator of energy expenditure and adipose tissue physiology. nih.govnih.gov Consequently, DIT is an important precursor in research focused on these areas. Studies have repeatedly shown that administering 3,5-T2 to animal models increases the resting metabolic rate. nih.govnih.gov This effect is largely attributed to its actions on mitochondria, where it stimulates fatty acid oxidation and thermogenesis (heat production). nih.govfrontiersin.org
A significant focus of this research is on the role of 3,5-T2 in modulating the function and phenotype of adipose tissue. It has been shown to activate thermogenesis in brown adipose tissue (BAT), the body's primary site for adaptive heat production. nih.govplos.org In hypothyroid rats, 3,5-T2 treatment was found to improve BAT activation, characterized by smaller, more numerous lipid droplets within the brown adipocytes. plos.org
Furthermore, 3,5-T2 has been demonstrated to induce the "browning" of white adipose tissue (WAT), a process where white fat cells acquire features of brown fat cells, such as increased mitochondrial content and the expression of uncoupling protein 1 (UCP1). nih.govmdpi.com This conversion of energy-storing WAT into energy-expending "beige" or "brite" adipose tissue is a key area of interest for combating obesity and related metabolic disorders. nih.gov In rats on a high-fat diet, 3,5-T2 administration prevents excessive fat accumulation in visceral adipose tissue by promoting lipolysis and altering the tissue's proteomic profile towards an anti-adipogenic and pro-angiogenic state. mdpi.com These findings highlight the indirect but crucial role of 3,5-diiodo-L-tyrosine, as the precursor to 3,5-T2, in research aimed at understanding and manipulating energy balance and adipose tissue function. nih.govmdpi.com
| Metabolite | Model System | Key Finding | Physiological Implication |
| 3,5-diiodo-L-thyronine (3,5-T2) | Hypothyroid Rats | Activates brown adipose tissue (BAT) thermogenesis. nih.govplos.org | Increased energy expenditure. |
| 3,5-diiodo-L-thyronine (3,5-T2) | High-Fat Diet-Fed Rats | Prevents visceral adiposity and promotes lipolysis. mdpi.com | Counteracts diet-induced obesity. |
| 3,5-diiodo-L-thyronine (3,5-T2) | High-Fat Diet-Fed Rats | Promotes the "browning" of white adipose tissue (WAT). nih.govmdpi.com | Conversion of fat-storing tissue to fat-burning tissue. |
| 3,5-diiodo-L-thyronine (3,5-T2) | Rat Skeletal Muscle | Enhances mitochondrial fatty acid oxidation and thermogenesis. nih.gov | Protection against excessive lipid storage in muscle. |
Development of Ligands for Biochemical Assays (e.g., ligand binding assays)
3,5-Diiodo-L-tyrosine is a key reagent in the development of ligands for various biochemical assays, particularly immunoassays and ligand binding assays. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its stable, well-defined chemical structure, which includes two iodine atoms, makes it suitable for both generating specific antibodies and creating traceable markers.
In the development of radioimmunoassays (RIAs) for measuring DIT in serum, the compound is used to create the necessary immunogen. nih.govebi.ac.uk For example, DIT has been chemically coupled to a large carrier protein like porcine thyroglobulin. nih.govebi.ac.uk When this DIT-protein conjugate is used to immunize animals such as rabbits, their immune systems produce antibodies that specifically recognize and bind to DIT. nih.govebi.ac.uk
These antibodies then become the central component of the ligand-binding assay. The assay's specificity can be further enhanced by using other binding proteins, such as thyroxine-binding globulin, to minimize cross-reactivity with structurally similar hormones like T3 and T4. nih.govebi.ac.uk In addition to being the target analyte and the hapten for antibody production, derivatives of DIT can also be used to create the tracer ligand. By labeling DIT with a radioactive isotope, such as Iodine-125 ([¹²⁵I]DIT), a traceable molecule is created that competes with the unlabeled DIT in a patient's sample for binding to the specific antibody. nih.gov This competitive binding principle allows for the sensitive quantification of DIT levels in biological samples. nih.gov The suitability of crystalline 3,5-Diiodo-L-tyrosine for such ligand binding assays is noted by commercial suppliers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Future Directions and Emerging Research Avenues for 3,5 Diiodo L Tyrosine Dihydrate
Novel Synthetic Approaches for Highly Functionalized Derivatives
The development of novel synthetic methodologies is crucial for creating highly functionalized derivatives of 3,5-Diiodo-L-tyrosine, enabling the exploration of new biological activities. Current research focuses on creating derivatives with unique properties for various applications, from drug delivery to biochemical probes.
Recent advancements include the synthesis of fluorescent unnatural amino acids using DIT as a reactant. These derivatives, bearing stilbene (B7821643) or vinylene backbones, are synthesized via palladium-catalyzed Heck couplings and exhibit a broad range of emission wavelengths, making them valuable tools for studying protein interactions and biosynthesis. chemicalbook.comrsc.org Another innovative approach involves the one-pot, three-component reaction of cyclopropenes, isatins, and DIT to produce complex spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles. researchgate.netmolaid.com
Furthermore, isotopically labeled DIT derivatives, such as ¹³C₉-¹⁵N-3,5-diiodo-L-tyrosine, have been synthesized to trace the metabolic fate of thyroid hormone precursors and study their potential role in the biosynthesis of other signaling molecules. nih.gov Researchers are also exploring the use of DIT as a promoiety in prodrug design to enhance the delivery of anti-inflammatory drugs to specific cells, such as glial cells, by utilizing transporters like the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1). nih.govacs.org
These synthetic strategies open up avenues for creating a diverse library of DIT analogs with tailored functionalities for targeted biological investigations and therapeutic development.
Elucidation of Undiscovered Biochemical Roles and Interactions
Beyond its established role in thyroid hormone synthesis, 3,5-Diiodo-L-tyrosine is emerging as a molecule with potentially broader biochemical functions and interactions. nih.gov Research is beginning to uncover its involvement in various cellular processes and its interactions with proteins other than those directly involved in thyroid metabolism.
A significant area of investigation is the interaction of DIT with amino acid transporters. Studies have identified DIT as a potent inhibitor of the L-type Amino Acid Transporter 1 (LAT1), a protein overexpressed in many cancer cells. mdpi.compnas.orgsdu.dknih.gov Unlike substrates that are transported into the cell, DIT appears to bind to LAT1 without being transported, suggesting its potential as a therapeutic agent to inhibit cancer cell proliferation by nutrient deprivation. pnas.orgnih.gov
Furthermore, DIT has been used in studies of other transporters, such as the L-type amino acid transporter 2 (Lat2), to understand the structural requirements for ligand recognition and transport. oup.com The ability of DIT to interact with these transporters highlights its potential to modulate cellular uptake of various amino acids and drugs.
Future research will likely focus on identifying new protein targets of DIT and its derivatives, elucidating their roles in cellular signaling pathways, and exploring their therapeutic potential in diseases beyond thyroid disorders.
Advanced Computational Modeling for Predictive Research in Biological Systems
Advanced computational modeling is becoming an indispensable tool for predicting the biological interactions and functions of 3,5-Diiodo-L-tyrosine and its derivatives. In silico approaches, such as molecular docking and molecular dynamics simulations, provide valuable insights into the mechanisms of action at an atomic level, guiding experimental research and drug design.
One of the key applications of computational modeling for DIT has been in understanding its interaction with the Large-neutral Amino Acid Transporter 1 (LAT1). frontiersin.org Homology models of LAT1, based on the crystal structures of related bacterial transporters, have been used in virtual screening to identify DIT as a potent inhibitor. pnas.orgnih.govescholarship.org These models predict the binding pose of DIT within the transporter, highlighting key interactions with specific amino acid residues. researchgate.net Molecular dynamics simulations have further explored the transport mechanism, comparing the behavior of substrates with inhibitors like DIT. frontiersin.org
Computational studies have also been employed to design prodrugs utilizing DIT as a promoiety. For instance, in silico models of the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1) have been used to predict the binding energies and transport profiles of DIT-based prodrugs, correlating well with experimental uptake data. nih.govacs.orguef.fi These studies help in optimizing the design of prodrugs for targeted delivery.
The use of theoretical calculations, in conjunction with experimental methods like X-ray crystallography, has also been applied to study the structure and weak interactions of metal complexes of DIT, providing a deeper understanding of their chemical properties. researchgate.net As computational power and modeling algorithms continue to advance, they will play an increasingly crucial role in predicting the undiscovered biochemical roles of DIT and in the rational design of novel derivatives with specific biological activities.
Exploration of its Role in Broader Metabolic Regulation at the Cellular Level
While 3,5-Diiodo-L-tyrosine is a key intermediate in the synthesis of thyroid hormones, which are major regulators of metabolism, the direct role of DIT itself in broader metabolic regulation at the cellular level is an emerging area of research. nih.govnih.gov Current evidence suggests that DIT's influence may extend beyond the thyroid gland, potentially impacting various metabolic pathways.
Studies have shown that DIT can interact with cellular transport systems, which could indirectly affect metabolism by altering the availability of essential nutrients. For example, its inhibitory effect on the LAT1 transporter could limit the uptake of large neutral amino acids into cancer cells, thereby impacting their growth and metabolism. pnas.orgsdu.dknih.gov
Research on hepatocytes has indicated that DIT, unlike some other thyroid hormone analogs, does not significantly stimulate lipogenesis (fatty acid and cholesterol synthesis). oup.com This specificity helps to delineate the distinct metabolic roles of different iodinated tyrosines and thyronines.
Future research is needed to explore other potential metabolic roles of DIT. This could include investigating its effects on glucose metabolism, mitochondrial function, and other cellular energy-regulating pathways. Understanding the full spectrum of DIT's metabolic influence will provide a more complete picture of its biological significance.
Integration with High-Throughput Screening Methodologies for Mechanistic Studies
The integration of 3,5-Diiodo-L-tyrosine with high-throughput screening (HTS) methodologies is a powerful approach for elucidating its mechanisms of action and discovering new biological targets. HTS allows for the rapid testing of large chemical libraries, and DIT can be used as a tool within these screens to identify and characterize proteins that interact with it or are modulated by it.
One of the primary applications of HTS in relation to DIT is in the study of thyroid peroxidase (TPO) inhibition. researchgate.net HTS assays, such as the Amplex UltraRed-TPO (AUR-TPO) assay, have been developed to screen for chemicals that interfere with thyroid hormone synthesis. researchgate.netnih.gov In these assays, the formation of DIT from its precursor, monoiodotyrosine (MIT), is a key reaction that can be monitored to assess TPO activity and inhibition. researchgate.net These screening efforts are crucial for identifying potential endocrine-disrupting chemicals.
Virtual screening, a computational form of HTS, has been instrumental in identifying DIT as a ligand for the LAT1 transporter. nih.govescholarship.org By screening large databases of endogenous metabolites and drugs against a computational model of LAT1, researchers were able to pinpoint DIT as a potential inhibitor, a finding that was subsequently confirmed experimentally. pnas.orgnih.gov
Q & A
Q. Basic
- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation (H335) .
- Storage : Keep at 2–8°C in airtight containers to prevent dehydration and degradation .
- Spills : Neutralize with sodium thiosulfate to reduce iodine release .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Advanced
Discrepancies often arise from:
- Hydration state : Ensure the dihydrate form (CAS 18835-59-1) is used, not anhydrous (CAS 300-39-0) .
- Purity : Validate via HPLC-MS to exclude impurities like mono-iodotyrosine .
- Assay conditions : Standardize pH (e.g., 0.1N NaOH for solubility) and temperature (20–25°C) to replicate results .
What advanced techniques are used to study its stability under physiological conditions?
Q. Advanced
- Thermogravimetric analysis (TGA) : Quantifies water loss (2 H₂O molecules) at 100–120°C .
- pH stability assays : Monitor degradation via UV-Vis at pH 1–13 to simulate gastrointestinal or cellular environments .
- Light sensitivity : Use amber vials to prevent photodeiodination, a common degradation pathway .
How is this compound utilized in protein structure-function studies?
Advanced
It serves as a heavy-atom derivative in X-ray crystallography to phase protein structures. The iodine atoms enhance electron density, aiding in resolving tyrosine residues’ conformations . For NMR, isotopic labeling (¹³C/¹⁵N) enables tracking of tyrosine dynamics in folded proteins .
What are the implications of halogenation (iodine vs. fluorine) on tyrosine’s biochemical activity?
Advanced
Compared to fluorinated analogs (e.g., 3,5-Difluoro-L-tyrosine), iodination increases steric bulk and polarizability, altering enzyme binding (e.g., tyrosine kinases) and redox reactivity. Iodine’s higher atomic weight also enhances X-ray diffraction contrast but reduces metabolic stability .
How is this compound applied in in vivo models of iodine metabolism?
Advanced
In rodent models, it is administered orally or intravenously to study iodine recycling via deiodinases. Tissue distribution is quantified using LC-MS/MS, while PET imaging with ¹²⁴I-labeled analogs visualizes iodine uptake in thyroid and liver .
What analytical challenges arise when quantifying this compound in biological matrices?
Q. Advanced
- Matrix effects : Serum proteins can interfere; use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) .
- Detection limits : LC-MS/MS achieves sensitivity down to 0.1 ng/mL, critical for pharmacokinetic studies .
- Isotopic interference : Differentiate endogenous iodine from labeled compounds via high-resolution MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
